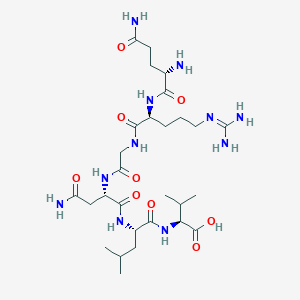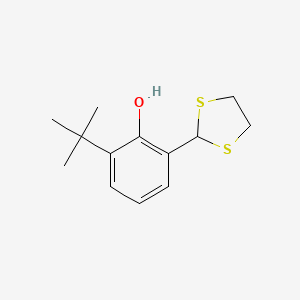![molecular formula C13H28O6 B14248552 Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol CAS No. 313692-16-9](/img/structure/B14248552.png)
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is a chemical compound with the molecular formula C10H22O5. This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol typically involves the reaction of 1,3-propanediol with ethoxypropyl chloride in the presence of a base to form 1-(3-ethoxypropoxy)propan-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a solvent for various reactions.
Biology: In the study of enzyme kinetics and as a stabilizer for biological samples.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers and as a plasticizer.
Wirkmechanismus
The mechanism of action of acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Ethoxypropoxy)-1-propanol: Similar structure but lacks the acetic acid moiety.
Propan-1-ol: A simpler alcohol with fewer ether linkages.
Ethoxypropyl acetate: Contains similar functional groups but different overall structure.
Uniqueness
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is unique due to its combination of multiple ether linkages and a hydroxyl group, which imparts distinctive chemical properties and reactivity. This makes it valuable in various applications where such properties are desired .
Eigenschaften
CAS-Nummer |
313692-16-9 |
|---|---|
Molekularformel |
C13H28O6 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O4.C2H4O2/c1-3-11(12)15-10-6-9-14-8-5-7-13-4-2;1-2(3)4/h11-12H,3-10H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
FJFLKLWRQGSFNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)OCCCOCCCOCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)




![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)

![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)

